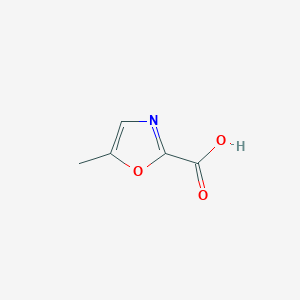
8-Ethylundecan-1-amine
Overview
Description
8-Ethylundecan-1-amine, is a long-chain lipophilic monoalkylamine. It is a versatile intermediate used in the production of a wide variety of chemicals, including agricultural chemicals, oil additives, emulsifiers, flotation agents, and pigments . The compound is known for its ability to interact with various substrates due to its long hydrophobic chain and amine group.
Mechanism of Action
Target of Action
Tridecylamine, branched and linear, is a long chain lipophilic monoalkylamine . It is a versatile intermediate used in the production of a wide variety of chemicals
Mode of Action
As a lipophilic monoalkylamine, it likely interacts with its targets through hydrophobic interactions .
Biochemical Pathways
As a versatile intermediate, it is used in the production of a wide variety of chemicals, suggesting that it may be involved in multiple biochemical pathways .
Pharmacokinetics
As a lipophilic compound, it is likely to have good bioavailability and may distribute widely in the body .
Result of Action
As a versatile intermediate, it is used in the production of a wide variety of chemicals, suggesting that it may have diverse effects depending on the specific context .
Action Environment
As a lipophilic compound, its action may be influenced by factors such as the lipid composition of target cells and the presence of other lipophilic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecylamine can be synthesized through the hydrogenation of nitriles or the reductive amination of aldehydes and ketones. The reaction typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, tridecylamine is produced through the catalytic hydrogenation of fatty nitriles derived from natural fats and oils. This process involves the use of a continuous flow reactor where the nitrile is hydrogenated in the presence of a metal catalyst at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: Tridecylamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: Tridecylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen in the presence of a catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Nitriles, carbonyl compounds.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Tridecylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dodecylamine: Similar in structure but with a shorter carbon chain.
Tetradecylamine: Similar in structure but with a longer carbon chain.
Hexadecylamine: Similar in structure but with an even longer carbon chain.
Uniqueness: Tridecylamine’s unique combination of a long hydrophobic chain and an amine group makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions. Its versatility as an intermediate in various chemical processes sets it apart from other similar compounds.
Properties
IUPAC Name |
8-ethylundecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-10-13(4-2)11-8-6-5-7-9-12-14/h13H,3-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBNTNYCQVDLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872302 | |
| Record name | 8-Ethylundecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86089-17-0 | |
| Record name | Tridecylamine, branched and linear | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086089170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecylamine, branched and linear | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole](/img/structure/B1593069.png)




![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)







